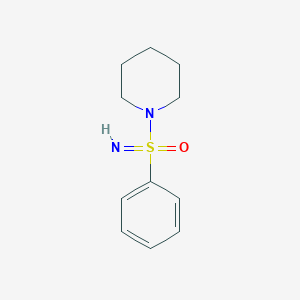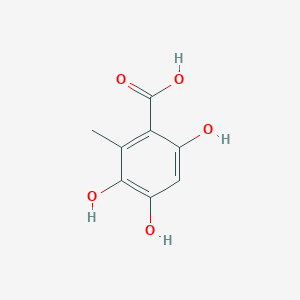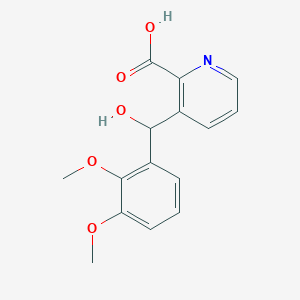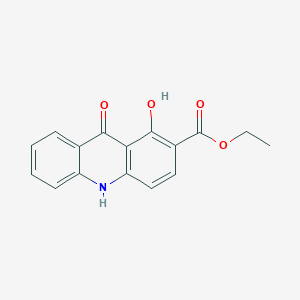
Ethyl 1,9-dihydroxyacridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 9-amino-1-hydroxyacridine-2-carboxylate is a chemical compound with the molecular formula C16H13NO4. It is part of the acridine family, which is known for its diverse applications in various fields, including medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 9-amino-1-hydroxyacridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 9-aminoacridine, which is then subjected to further reactions.
Carboxylation: The carboxylation at the 2-position is carried out using carboxylating agents.
Esterification: Finally, the esterification process involves the reaction of the carboxylic acid with ethanol to form the ethyl ester.
Industrial Production Methods
In industrial settings, the production of Ethyl 9-amino-1-hydroxyacridine-2-carboxylate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilization of batch reactors for controlled synthesis.
Purification: Advanced purification techniques such as recrystallization and chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 9-amino-1-hydroxyacridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino or hydroxyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Various nucleophiles such as halides or amines for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Ketones and Aldehydes: From oxidation reactions.
Amines: From reduction reactions.
Substituted Acridines: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Ethyl 9-amino-1-hydroxyacridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs for treating various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used as a fluorescent probe in biological studies to track cellular processes.
Material Science: It is used in the synthesis of advanced materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of Ethyl 9-amino-1-hydroxyacridine-2-carboxylate involves:
Molecular Targets: The compound interacts with DNA and RNA, intercalating between base pairs and disrupting their function.
Pathways Involved: It affects cellular pathways related to DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
9-aminoacridine: Lacks the hydroxyl and carboxylate groups.
1-hydroxyacridine: Lacks the amino and carboxylate groups.
2-carboxyacridine: Lacks the amino and hydroxyl groups.
Uniqueness
Ethyl 9-amino-1-hydroxyacridine-2-carboxylate is unique due to the presence of all three functional groups (amino, hydroxyl, and carboxylate), which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C16H13NO4 |
|---|---|
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
ethyl 1-hydroxy-9-oxo-10H-acridine-2-carboxylate |
InChI |
InChI=1S/C16H13NO4/c1-2-21-16(20)10-7-8-12-13(15(10)19)14(18)9-5-3-4-6-11(9)17-12/h3-8,19H,2H2,1H3,(H,17,18) |
Clave InChI |
MQGCAUSLXJAAPA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(C=C1)NC3=CC=CC=C3C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



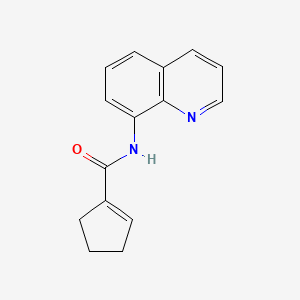
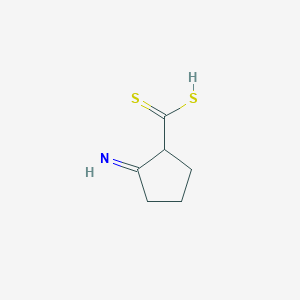
![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127958.png)
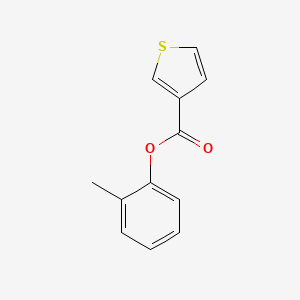
![2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14127996.png)
![2-(4-chlorophenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128000.png)
![6-[2-(Dimethylamino)ethyl]-2,4-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol](/img/structure/B14128003.png)
![6-ethyl 3-methyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B14127967.png)

